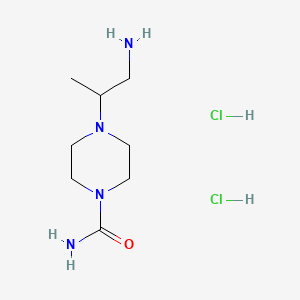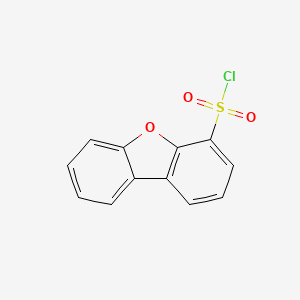![molecular formula C10H10F2O3 B13470258 methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid and contains a difluorohydroxyethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluorohydroxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorohydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorohydroxyethyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Lacks the difluorohydroxyethyl group, resulting in different chemical properties.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a difluorohydroxyethyl group.
Uniqueness
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is unique due to the presence of the difluorohydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m1/s1 |
Clave InChI |
HUSZEWRGWATCRB-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)[C@H](C(F)F)O |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)


![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)


